Bromination Regioselectivity Differentiates Furo[2,3-c]pyridine from Its Isomers
Under identical bromination conditions, furo[2,3-c]pyridine undergoes electrophilic substitution to yield 3-bromofuro[2,3-c]pyridine at approximately 49% yield, whereas furo[3,2-c]pyridine reacts via a fundamentally different addition pathway to produce 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine [1]. This divergent reactivity demonstrates that the [2,3-c] fusion geometry enables a distinct and predictable substitution pattern not shared by its isomers.
| Evidence Dimension | Bromination reaction pathway and product |
|---|---|
| Target Compound Data | 3-Bromofuro[2,3-c]pyridine (~49% yield) via substitution |
| Comparator Or Baseline | Furo[3,2-c]pyridine: 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine via addition; Furo[2,3-b]pyridine: mixture of 3-bromo and 3,x-dibromo derivatives; Furo[3,2-b]pyridine: 2-bromo and 2,3-dibromo derivatives |
| Quantified Difference | Distinct product identity (substitution vs. addition) rather than yield variation |
| Conditions | Bromination of four furopyridine isomers (1, 2, 3, and 4) under comparable reaction conditions |
Why This Matters
This reactivity distinction determines which isomer should be procured for downstream derivatization requiring C3-substituted products.
- [1] Furopyridines. II. Bromination and nitration of furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]- and furo[3,2-c]pyridine. Chemsrc. ~49% yield for 3-bromofuro[2,3-c]pyridine from furo[2,3-c]pyridine. View Source
